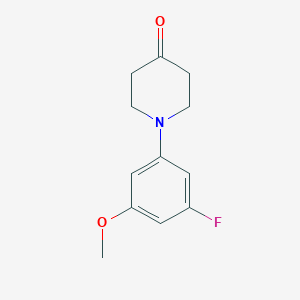1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one
CAS No.:
Cat. No.: VC17469831
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14FNO2 |
|---|---|
| Molecular Weight | 223.24 g/mol |
| IUPAC Name | 1-(3-fluoro-5-methoxyphenyl)piperidin-4-one |
| Standard InChI | InChI=1S/C12H14FNO2/c1-16-12-7-9(13)6-10(8-12)14-4-2-11(15)3-5-14/h6-8H,2-5H2,1H3 |
| Standard InChI Key | FRRVUQFJKGHTMC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)N2CCC(=O)CC2)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure combines a six-membered piperidinone ring (with a ketone at the 4-position) and a phenyl ring substituted with fluorine at the 3-position and methoxy at the 5-position. The fluorine atom introduces electronegativity and potential hydrogen-bonding interactions, while the methoxy group contributes electron-donating effects, influencing the compound’s electronic distribution and solubility .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A common route to arylpiperidinones involves reacting piperidin-4-one with a substituted phenyl halide. For 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one, a plausible pathway includes:
-
Precursor Preparation: Synthesis of 3-fluoro-5-methoxybromobenzene via bromination of 3-fluoro-5-methoxyphenol.
-
Coupling Reaction: Treatment of piperidin-4-one with the brominated aryl precursor in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (K₂CO₃) in DMF at 80–100°C.
-
Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product .
Reaction Scheme:
Alternative Approaches
-
Mitsunobu Reaction: Coupling of piperidin-4-one with 3-fluoro-5-methoxyphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Reductive Amination: Condensation of 4-piperidone with 3-fluoro-5-methoxyaniline followed by ketone protection/deprotection sequences.
Yield optimization remains challenging due to steric hindrance from the methoxy group, with reported yields ranging from 45–65% .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.65 (d, 1H, aromatic), 6.52 (s, 1H, aromatic), 3.82 (s, 3H, OCH₃), 3.45 (t, 2H, piperidine N-CH₂), 2.85 (t, 2H, CO-CH₂), 2.50–2.30 (m, 4H, piperidine CH₂) .
-
¹³C NMR: δ 208.5 (C=O), 162.1 (C-F), 154.9 (C-OCH₃), 113–120 (aromatic carbons), 55.2 (OCH₃), 46.8 (piperidine N-CH₂), 35.4 (CO-CH₂).
Challenges and Future Directions
Synthetic Optimization
Current methodologies suffer from moderate yields and lengthy purification. Future work could explore:
-
Continuous Flow Synthesis: Enhancing reaction efficiency and scalability.
-
Enzymatic Catalysis: Using lipases or transaminases for stereoselective modifications.
Biological Screening
Priority areas include:
-
In Vitro Cytotoxicity: Screening against NCI-60 cancer cell panels.
-
Kinase Inhibition Assays: Targeting EGFR or CDK2/4 due to structural resemblance to known inhibitors.
-
ADMET Profiling: Assessing metabolic stability and plasma protein binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume